(5S)-5-Methoxy-5-(tetradeca-2,5,8-trien-1-yl)furan-2(5H)-one
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Overview
Description
(5S)-5-Methoxy-5-(tetradeca-2,5,8-trien-1-yl)furan-2(5H)-one is a synthetic organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Methoxy-5-(tetradeca-2,5,8-trien-1-yl)furan-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide and a base.
Attachment of the Aliphatic Chain: The long aliphatic chain with multiple double bonds can be attached through cross-coupling reactions, such as the Heck or Suzuki coupling, using appropriate alkenyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the aliphatic chain, using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can target the double bonds or the furan ring, using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like halides, thiols, or amines.
Major Products Formed
Oxidation: Formation of epoxides or diols from the double bonds.
Reduction: Saturated aliphatic chains or reduced furan rings.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Biological Activity: Investigation of its potential as a bioactive molecule, including antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Industry
Polymer Synthesis: Use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of (5S)-5-Methoxy-5-(tetradeca-2,5,8-trien-1-yl)furan-2(5H)-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The aliphatic chain and furan ring may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2(5H)-one Derivatives: Compounds with similar furan ring structures but different substituents.
Methoxy-Substituted Furans: Compounds with methoxy groups attached to the furan ring.
Aliphatic Chain-Containing Furans: Compounds with long aliphatic chains attached to the furan ring.
Uniqueness
(5S)-5-Methoxy-5-(tetradeca-2,5,8-trien-1-yl)furan-2(5H)-one is unique due to its specific combination of a methoxy group, a long aliphatic chain with multiple double bonds, and a furan ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
679842-02-5 |
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Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5S)-5-methoxy-5-tetradeca-2,5,8-trienylfuran-2-one |
InChI |
InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21-2)17-15-18(20)22-19/h7-8,10-11,13-15,17H,3-6,9,12,16H2,1-2H3/t19-/m0/s1 |
InChI Key |
CNMJVHJGBMQNPN-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCC=CCC=CCC=CC[C@]1(C=CC(=O)O1)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1(C=CC(=O)O1)OC |
Origin of Product |
United States |
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